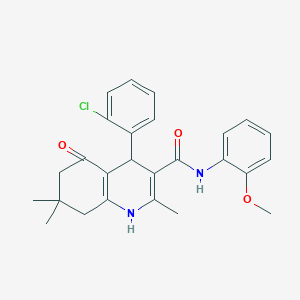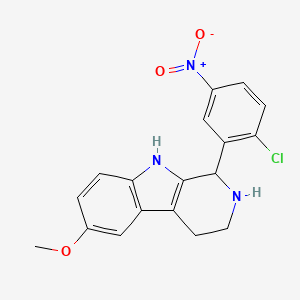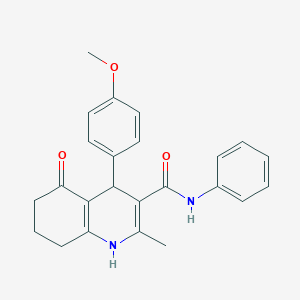
4-(2-chlorophenyl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include other quinoline derivatives with similar functional groups. These compounds may share some properties and applications but differ in their specific structures and activities. The uniqueness of 4-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C26H27ClN2O3 |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27ClN2O3/c1-15-22(25(31)29-18-11-7-8-12-21(18)32-4)23(16-9-5-6-10-17(16)27)24-19(28-15)13-26(2,3)14-20(24)30/h5-12,23,28H,13-14H2,1-4H3,(H,29,31) |
InChI Key |
MBCDPKXWFKCZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11054245.png)



![N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B11054276.png)
![Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B11054277.png)
![1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]-](/img/structure/B11054280.png)

![4-{2-[(3-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11054299.png)
![(5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone](/img/structure/B11054300.png)
![6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide](/img/structure/B11054303.png)
![1-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11054304.png)
![8-Methyl-5-oxo-5,6-dihydropyrido[2,3-b][1,5]benzoxazepine-9-sulfonamide](/img/structure/B11054305.png)
![2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11054318.png)
